molecular formula C25H36N2O B176044 Bis[4-(dipropylamino)phenyl]methanone CAS No. 103208-52-2

Bis[4-(dipropylamino)phenyl]methanone

Cat. No. B176044
M. Wt: 380.6 g/mol
InChI Key: BPTYDLGBSQCMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(dipropylamino)phenyl]methanone, also known as bis-DPA, is a synthetic compound that has gained interest in scientific research due to its potential applications as a fluorescent probe. Bis-DPA is a member of the diarylethene family, which are photochromic compounds that can undergo reversible changes in their optical properties upon exposure to light.

Scientific Research Applications

Bis-DPA has been widely used as a fluorescent probe in various scientific research applications, including bioimaging, sensing, and photonic devices. In bioimaging, Bis[4-(dipropylamino)phenyl]methanone has been used to visualize cellular structures and monitor biological processes due to its high fluorescence quantum yield and photostability. In sensing, Bis[4-(dipropylamino)phenyl]methanone has been used to detect metal ions and pH changes in aqueous solutions. In photonic devices, Bis[4-(dipropylamino)phenyl]methanone has been used to create optical switches and memory devices.

Mechanism Of Action

The mechanism of action of Bis[4-(dipropylamino)phenyl]methanone involves a reversible photochromic reaction, in which the compound can switch between two isomeric forms upon exposure to light. The closed form of Bis[4-(dipropylamino)phenyl]methanone is non-fluorescent, while the open form is highly fluorescent. The photochromic reaction is triggered by the absorption of light, which induces a ring-opening reaction in the molecule.

Biochemical And Physiological Effects

Bis-DPA has been shown to be non-toxic and non-cytotoxic in various in vitro and in vivo studies. However, its potential effects on biological systems are still under investigation. Some studies have suggested that Bis[4-(dipropylamino)phenyl]methanone may interact with cellular membranes and alter their properties, which could have implications for cellular signaling and function.

Advantages And Limitations For Lab Experiments

The advantages of using Bis[4-(dipropylamino)phenyl]methanone as a fluorescent probe include its high fluorescence quantum yield, photostability, and ability to undergo reversible photochromic reactions. However, some limitations of using Bis[4-(dipropylamino)phenyl]methanone include its relatively low solubility in aqueous solutions and sensitivity to pH changes.

Future Directions

There are several potential future directions for research on Bis[4-(dipropylamino)phenyl]methanone. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the exploration of new applications for Bis[4-(dipropylamino)phenyl]methanone in areas such as drug delivery and optoelectronics. Additionally, further studies are needed to investigate the potential effects of Bis[4-(dipropylamino)phenyl]methanone on biological systems and to optimize its performance as a fluorescent probe.

Synthesis Methods

Bis-DPA can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with dipropylamine, followed by a cyclization reaction with sodium hydride and 1,2-dibromoethane. The resulting product is then subjected to a final reaction with lithium aluminum hydride to yield Bis[4-(dipropylamino)phenyl]methanone in high purity.

properties

CAS RN

103208-52-2

Product Name

Bis[4-(dipropylamino)phenyl]methanone

Molecular Formula

C25H36N2O

Molecular Weight

380.6 g/mol

IUPAC Name

bis[4-(dipropylamino)phenyl]methanone

InChI

InChI=1S/C25H36N2O/c1-5-17-26(18-6-2)23-13-9-21(10-14-23)25(28)22-11-15-24(16-12-22)27(19-7-3)20-8-4/h9-16H,5-8,17-20H2,1-4H3

InChI Key

BPTYDLGBSQCMFR-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CCC)CCC

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CCC)CCC

synonyms

Methanone, bis[4-(dipropylaMino)phenyl]-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.